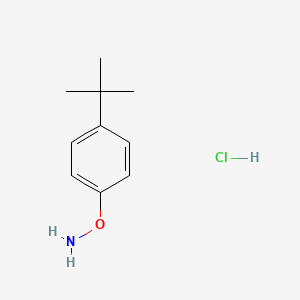
O-(4-(tert-Butyl)phenyl)hydroxylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(4-(tert-Butyl)phenyl)hydroxylamine hydrochloride is an organic compound with the molecular formula C10H16ClNO. It is a white crystalline powder that is soluble in water and various organic solvents. This compound is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-(tert-Butyl)phenyl)hydroxylamine hydrochloride typically involves the reaction of 4-tert-butylphenylamine with hydroxylamine hydrochloride under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously collected and purified.
Análisis De Reacciones Químicas
Types of Reactions
O-(4-(tert-Butyl)phenyl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
O-(4-(tert-Butyl)phenyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of O-(4-(tert-Butyl)phenyl)hydroxylamine hydrochloride involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It can interact with various molecular targets, including enzymes and reactive oxygen species, to exert its effects. The specific pathways involved depend on the context of its use in different applications.
Comparación Con Compuestos Similares
Similar Compounds
- O-tert-Butylhydroxylamine hydrochloride
- 2-Aminooxy-2-methylpropane hydrochloride
- tert-Butoxyamine hydrochloride
Uniqueness
O-(4-(tert-Butyl)phenyl)hydroxylamine hydrochloride is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. Its tert-butyl group provides steric hindrance, making it less prone to certain side reactions, and its phenyl group enhances its stability and reactivity in various chemical processes.
Propiedades
Fórmula molecular |
C10H16ClNO |
|---|---|
Peso molecular |
201.69 g/mol |
Nombre IUPAC |
O-(4-tert-butylphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,3)8-4-6-9(12-11)7-5-8;/h4-7H,11H2,1-3H3;1H |
Clave InChI |
CEEIPKHOCRIABN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)ON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


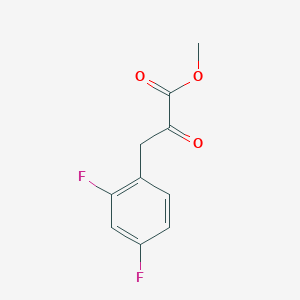
![5,6,8,9-Tetrahydrooxepino[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13695841.png)
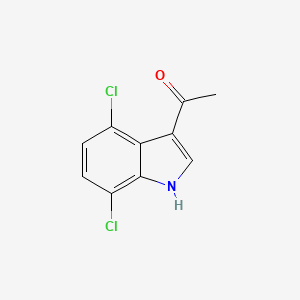
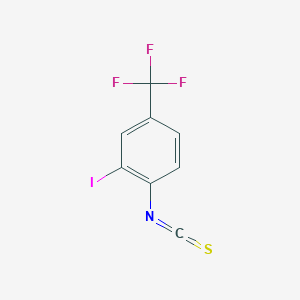
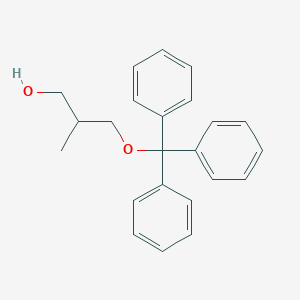
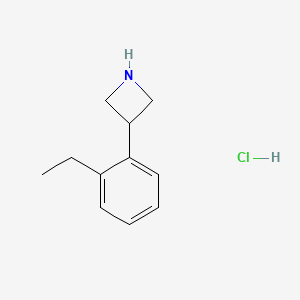
![6-(Bromomethyl)-7-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13695858.png)
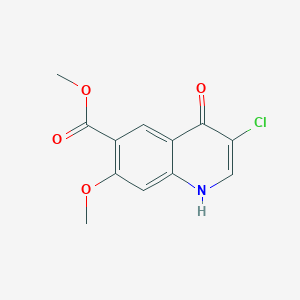
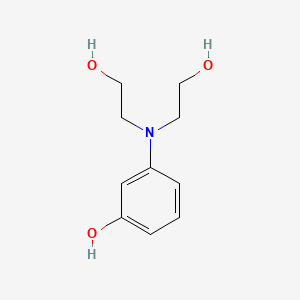
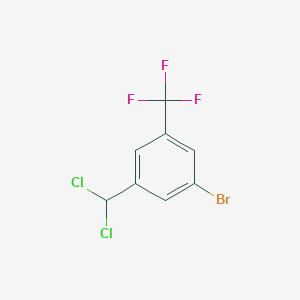
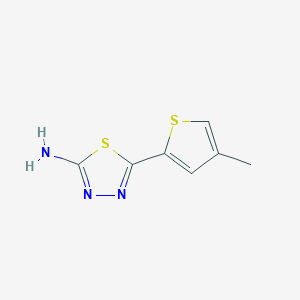
![4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid](/img/structure/B13695875.png)


